Chemcollect KX000904 is a synthetic organic compound that has garnered attention in the fields of organic chemistry and pharmaceutical research. It is classified as a complex organic molecule with potential applications in drug development and chemical synthesis. The compound's unique structural features and reactivity make it a subject of interest for researchers aiming to explore its various properties and applications.
Chemcollect KX000904 is sourced from specialized chemical suppliers and databases, where it is cataloged alongside other organic compounds. Its molecular data and synthesis methods are often documented in chemical literature and databases like PubChem, which provide detailed information on its structure, properties, and potential applications.
Chemcollect KX000904 falls under the category of isoindole derivatives, which are known for their diverse biological activities. This classification highlights its relevance in medicinal chemistry, where isoindoles are often explored for their therapeutic potential.
The synthesis of Chemcollect KX000904 typically involves several key steps:
The molecular formula of Chemcollect KX000904 is denoted as . Its structure features a complex arrangement that includes multiple aromatic rings and functional groups characteristic of isoindole compounds.
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)O
.ZOYBFRXHSUYDHK-UHFFFAOYSA-N
, which provides a unique identifier for its molecular structure.Chemcollect KX000904 can participate in various chemical reactions:
The specific conditions and reagents used in these reactions significantly influence the products formed. For instance, varying temperatures or solvent systems can lead to different reaction pathways and yields.
Chemcollect KX000904 has several scientific uses:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1